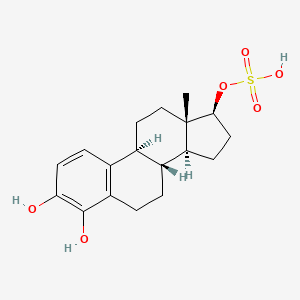

4-Hydroxyestradiol 17-sulfate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Hydroxyestradiol 17-sulfate, also known as this compound, is a useful research compound. Its molecular formula is C18H24O6S and its molecular weight is 368.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Estrogen Metabolism and Biochemical Pathways

4-Hydroxyestradiol 17-sulfate is primarily formed through the sulfation of 4-hydroxyestradiol, which is a metabolite of estradiol produced by the action of cytochrome P450 enzymes, particularly CYP1B1. This metabolic pathway is vital for regulating estrogenic activity in tissues and contributes to the detoxification and excretion of estrogens.

- Metabolic Pathways : The conversion of estradiol to 4-hydroxyestradiol involves hydroxylation at the 4-position, followed by sulfation. This process is facilitated by sulfotransferase enzymes (SULTs), such as SULT1E1, which catalyze the transfer of a sulfate group to hydroxylated estrogens .

- Physiological Role : this compound may influence estrogen receptor signaling pathways and has been implicated in various physiological responses related to estrogen action, including reproductive health and bone density maintenance .

Cancer Research

Research indicates that 4-hydroxyestradiol can contribute to carcinogenesis, particularly in hormone-dependent cancers such as breast cancer.

- Carcinogenic Potential : Studies have shown that 4-hydroxyestradiol can induce malignant transformation in breast cells and promote tumorigenesis in animal models. It has been associated with genomic instability due to its ability to form DNA adducts . Specifically, it compromises the spindle assembly checkpoint during cell division, leading to increased resistance to anti-cancer therapies .

- Case Study Insights : In transgenic mouse models expressing CYP1B1, exposure to estrogens resulted in the development of mammary tumors, highlighting the role of 4-hydroxy metabolites in breast cancer progression .

Therapeutic Implications

The understanding of this compound's role in estrogen metabolism has significant implications for therapeutic strategies targeting estrogen-related diseases.

- Hormone Replacement Therapy : The compound's metabolic pathways are critical for developing safer hormone replacement therapies (HRT) for postmenopausal women. By modulating the levels of active estrogens, including sulfated forms like this compound, clinicians can potentially minimize adverse effects associated with traditional HRT .

- Cancer Treatment Strategies : Inhibitors targeting enzymes involved in the synthesis of active estrogens from their sulfated forms could be developed as adjunct therapies for breast cancer treatment. By reducing the bioavailability of potent estrogens like estradiol, these strategies may help mitigate cancer risk or recurrence .

Summary Table of Key Findings

| Application Area | Findings |

|---|---|

| Estrogen Metabolism | Involved in detoxification and regulation of estrogenic activity; formed via sulfation. |

| Cancer Research | Induces genomic instability; promotes tumorigenesis; implicated in breast cancer progression. |

| Therapeutic Implications | Potential for safer HRT; development of inhibitors targeting estrogen synthesis pathways. |

Eigenschaften

CAS-Nummer |

90746-92-2 |

|---|---|

Molekularformel |

C18H24O6S |

Molekulargewicht |

368.4 g/mol |

IUPAC-Name |

[(8R,9S,13S,14S,17S)-3,4-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] hydrogen sulfate |

InChI |

InChI=1S/C18H24O6S/c1-18-9-8-11-10-4-6-15(19)17(20)13(10)3-2-12(11)14(18)5-7-16(18)24-25(21,22)23/h4,6,11-12,14,16,19-20H,2-3,5,7-9H2,1H3,(H,21,22,23)/t11-,12-,14+,16+,18+/m1/s1 |

InChI-Schlüssel |

OFRQUXUVUJJDSU-ZHIYBZGJSA-N |

SMILES |

CC12CCC3C(C1CCC2OS(=O)(=O)O)CCC4=C3C=CC(=C4O)O |

Isomerische SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OS(=O)(=O)O)CCC4=C3C=CC(=C4O)O |

Kanonische SMILES |

CC12CCC3C(C1CCC2OS(=O)(=O)O)CCC4=C3C=CC(=C4O)O |

Synonyme |

4-hydroxyestradiol 17-sulfate 4-hydroxyestradiol 17-sulfate, monopotassium salt, (17beta)-isomer 4-OH-E2-17-S |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.